molecular formula C22H20ClNO6 B11277895 1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11277895
M. Wt: 429.8 g/mol
InChI Key: WFTPHNSOZDSGBG-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of furo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the furo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorophenyl and 2,4,5-trimethoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,4-b]pyridine derivatives: Other compounds in this class with similar structures.

    Phenyl-substituted compounds: Compounds with similar phenyl groups.

Uniqueness

1-(3-CHLOROPHENYL)-4-(2,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C22H20ClNO6/c1-27-17-10-19(29-3)18(28-2)8-14(17)15-9-20(25)24(13-6-4-5-12(23)7-13)16-11-30-22(26)21(15)16/h4-8,10,15H,9,11H2,1-3H3

InChI Key

WFTPHNSOZDSGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)Cl)OC)OC

Origin of Product

United States

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